Bamifylline, chemically known as 8-benzyl-7-[2-(N-ethyl-N-2-hydroxyethylamino)ethyl]theophylline, is a xanthine derivative [, ]. It is classified as a bronchodilator due to its ability to relax the muscles in the airways of the lungs []. While primarily known for its therapeutic applications, bamifylline has also found a niche in various scientific research areas due to its unique properties.
Bamifylline is a synthetic compound derived from theophylline, primarily utilized as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. It is classified as a xanthine derivative, which includes other well-known compounds like caffeine and theophylline. The compound is known for its ability to relax bronchial smooth muscles, thus improving airflow in patients with obstructive airway diseases.
Bamifylline is synthesized from 8-benzyltheophylline through various chemical reactions involving reagents such as 2-(ethylamino)ethanol and 1,2-dichloroethane. The compound is not naturally occurring and must be produced through chemical synthesis in laboratory or industrial settings.
Bamifylline falls under the classification of pharmacological agents known as bronchodilators. More specifically, it is categorized as a methylxanthine derivative, similar to other compounds that exert effects on the respiratory system by inhibiting phosphodiesterase enzymes and antagonizing adenosine receptors.
The synthesis of bamifylline typically involves a two-step process:
Bamifylline has a complex molecular structure characterized by its xanthine core. Its chemical formula is C₁₄H₁₉N₃O₂, and it features multiple functional groups that contribute to its biological activity.
Bamifylline undergoes several types of chemical reactions:
The primary reactions involve:
Bamifylline exerts its therapeutic effects primarily through:
Studies indicate that bamifylline can significantly reduce airway resistance in asthmatic patients, demonstrating its efficacy as a bronchodilator .
Bamifylline is primarily used in scientific and medical applications:
Bamifylline emerged as a therapeutic agent during the late 20th century through targeted structural modifications of theophylline, a naturally occurring methylxanthine alkaloid. Developed as a xanthine derivative with improved receptor selectivity, it was designed to retain the beneficial bronchodilatory effects of methylxanthines while minimizing adverse reactions associated with non-selective actions. Initial pharmacological studies identified its distinctive profile as a selective adenosine A1 receptor antagonist, differentiating it from classical methylxanthines like theophylline which exhibit broad adenosine receptor blockade [1] [8].
Clinical development progressed rapidly during the 1980s-1990s, with research focusing on its application for obstructive airway diseases. Italian clinical trials in 1990 demonstrated comparable bronchodilatory efficacy to sustained-release theophylline preparations in treating bronchial asthma and chronic obstructive bronchopneumonia, while suggesting a potentially improved tolerability profile [6]. This period established bamifylline’s therapeutic position as a viable xanthine alternative for managing bronchospastic conditions. Regulatory approvals followed in several European and international markets, though its adoption varied geographically. Despite being classified as an investigational drug in some databases like DrugBank (Accession Number DB13203), it achieved approved status in specific regions for respiratory indications [1] [9].
Table 1: Key Milestones in Bamifylline Development
Time Period | Development Phase | Key Advancements |
---|---|---|
Late 20th Century | Discovery & Early Research | Structural optimization of theophylline; Identification of selective A1 antagonism |
1988-1990 | Clinical Validation | Comparative trials establishing bronchodilatory efficacy vs. theophylline [6] |
Post-1990s | Regulatory & Therapeutic Adoption | Market approvals primarily in European and select international regions [9] |
21st Century | Research Expansion | Exploration of mechanisms (PDE4 inhibition) and potential repurposing (e.g., COVID-19 computational studies) [4] |
Bamifylline (Chemical Formula: C₂₀H₂₇N₅O₃; Molecular Weight: 385.47 g/mol; CAS Registry Number: 2016-63-9) belongs to the organic chemical class of xanthines, characterized by a purine backbone (a fused pyrimidine-imidazole ring system) with specific oxygen substitutions [1] [7]. Its systematic IUPAC name, 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, precisely defines its core structure and substitutions [1] [2].
The molecular structure retains the fundamental 1,3-dimethylxanthine core common to theophylline and caffeine. Critical modifications confer unique properties:
These structural features position bamifylline firmly within the xanthine alkaloid subclass. Its structure aligns with the Classyfire classification hierarchy: Kingdom: Organic compounds; Superclass: Organoheterocyclic; Class: Imidazopyrimidines (Purines); Subclass: Purines and purine derivatives; Direct Parent: Xanthines [1]. Spectroscopic identifiers include the InChI Key VVUYEFBRTFASAH-UHFFFAOYSA-N
and SMILES notation O=C(N1C)N(C)C2=C(N(CCN(CC)CCO)C(CC3=CC=CC=C3)=N2)C1=O
, essential for compound verification and computational studies [1] [8].
Table 2: Structural Components of Bamifylline
Structural Element | Chemical Group/Feature | Role/Significance |
---|---|---|
Core Scaffold | 1,3-Dimethylxanthine (Purine-2,6-dione) | Defines primary xanthine classification |
Position 7 Substituent | 2-[Ethyl(2-hydroxyethyl)amino]ethyl chain | Enhances solubility; Influences receptor interaction |
Position 8 Substituent | Benzyl group (C₆H₅CH₂-) | Promotes adenosine A1 receptor selectivity |
Key Functional Groups | Ketones (C=O at C2, C6); Tertiary amine; Hydroxyl; Benzyl aromatic ring | Governs physicochemical properties and binding interactions |
Bamifylline occupies a distinctive niche within the methylxanthine pharmacological family due to its dual mechanism of action and enhanced receptor selectivity. Like classical methylxanthines (theophylline, caffeine, pentoxifylline), it exhibits non-selective phosphodiesterase (PDE) inhibition, elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation promotes relaxation of bronchial smooth muscle, leading to bronchodilation. Research specifically links bamifylline to PDE4 isoenzyme inhibition, which is significant for its anti-inflammatory potential in respiratory tissues [3] [5].
Its defining characteristic, however, is potent and selective antagonism of the adenosine A1 receptor subtype. While theophylline non-selectively blocks A1, A2A, A2B, and A3 adenosine receptors, bamifylline demonstrates preferential affinity for A1 receptors [1] [8]. This selectivity is crucial because:
This pharmacological profile translates into a targeted therapeutic action for bronchospastic conditions. Bamifylline's primary indications are bronchial asthma and bronchospasm associated with chronic obstructive pulmonary disease (COPD) [1] [3] [10]. Its effects encompass both bronchodilation (via PDE inhibition and A1 blockade) and anti-inflammatory activity (via PDE4 inhibition and modulation of inflammatory mediator release) [3] [5]. This positions it as a methylxanthine offering the beneficial airway effects while potentially mitigating the broader systemic impacts linked to non-selective xanthines.
Table 3: Pharmacological Comparison of Key Methylxanthines
Pharmacological Property | Bamifylline | Theophylline | Pentoxifylline | Caffeine |
---|---|---|---|---|
Primary Receptor Target | Selective A1 antagonist | Non-selective adenosine antagonist | Weak non-selective antagonist | Non-selective adenosine antagonist |
Key PDE Inhibition | PDE3, PDE4 | PDE3, PDE4 (non-selective) | PDE3, PDE4 (non-selective) | Weak, non-selective |
Main Therapeutic Use | Bronchial asthma, COPD | Bronchial asthma, COPD, Apnea | Peripheral vascular disease | CNS stimulant, Apnea |
Selectivity Advantage | Reduced risk of non-A1 mediated side effects (e.g., profound CNS stimulation, certain arrhythmias) | Broad antagonism increases side effect profile | - | - |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7